4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Description

Chemical Structure and Identification

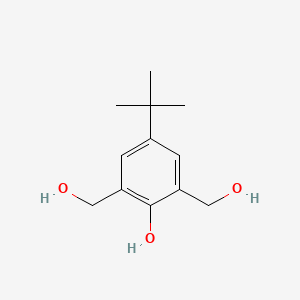

The molecular architecture of this compound features:

- A phenolic core with hydroxyl (-OH) at position 1

- Hydroxymethyl groups (-CH2OH) at positions 2 and 6

- A tert-butyl group (-C(CH3)3) at position 4

Molecular formula: C₁₂H₁₈O₃

Molecular weight: 210.27 g/mol

Key spectral identifiers:

- IR: Broad O-H stretch (~3300 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹)

- ¹H NMR (CDCl₃): δ 1.27 (s, 9H, tert-butyl), 4.80 (s, 4H, -CH2OH), 7.08 (s, 2H, aromatic)

| Property | Value | Source |

|---|---|---|

| Boiling point | 342.7 ± 11.0 °C | |

| Density (25°C) | 1.2 ± 0.1 g/cm³ | |

| LogP (octanol/water) | 0.80 | |

| Refractive index | 1.566 |

The compound exhibits limited water solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Historical Context and Development

First synthesized in the mid-20th century during investigations into phenolic resin chemistry, this compound gained prominence through:

- 1970s: Development of optimized synthesis protocols using paraformaldehyde and tert-butylphenol

- 1997: Patent US4259464A detailing its use in cyclic phenol-aldehyde resins

- 2014: Application as a precursor for hyperbranched polymers with aggregation-induced emission properties

- 2017: Demonstration of catalytic activity in asymmetric organic transformations

The compound's evolution mirrors advances in controlled polymerization techniques and functional material design.

Nomenclature and Systematic Classification

IUPAC name: this compound

Alternative designations:

- 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol

- 2,6-Bis(hydroxymethyl)-4-(2-methyl-2-propanyl)phenol

- Tetramethylolphenol (TMP) in polymer literature

Classification:

- Chemical family: Alkylphenols → Multifunctional phenolic alcohols

- Reactivity class: Polyol → Capable of etherification/esterification

- Functional groups: Phenolic hydroxyl, primary alcohols

Comparative analysis with structural analogs:

| Compound | Key Structural Differences |

|---|---|

| Butylated hydroxytoluene | Methyl groups instead of hydroxymethyls |

| 2,6-Di-tert-butylphenol | Lacks hydroxymethyl functionalities |

| Pentaerythritol | Aliphatic polyol without aromatic system |

Significance in Organic Chemistry Research

This molecule serves critical roles in modern chemical research:

- Polymer chemistry:

- Catalysis:

- Material science:

Recent studies demonstrate its utility in creating stimuli-responsive materials through controlled functionalization of hydroxymethyl groups. The tert-butyl group provides steric protection while maintaining electronic effects critical for directed synthesis.

Propriétés

IUPAC Name |

4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBBGGADHQDMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176497 | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-14-7 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Base-Catalyzed Hydroxymethylation

The most direct method involves the hydroxymethylation of 4-tert-butylphenol using formaldehyde under basic conditions. In a representative procedure, 4-tert-butylphenol reacts with paraformaldehyde in methanol using lithium hydroxide (LiOH·H₂O) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the aromatic ring for formaldehyde addition.

Reaction Conditions:

-

Molar Ratio: 1:6 (phenol to formaldehyde)

-

Catalyst: LiOH·H₂O (8.3 mol% relative to phenol)

-

Solvent: Methanol

-

Temperature: Reflux (65–70°C)

-

Time: 24 hours

The limited yield is attributed to competing side reactions, such as over-methylation or oligomer formation. Increasing the formaldehyde ratio to 1:10 improves hydroxymethyl group incorporation but exacerbates purification challenges.

Sequential Alkylation and Hydroxymethylation

An alternative approach involves synthesizing 4-tert-butylphenol from phenol prior to hydroxymethylation. Phenol is first alkylated with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to yield 4-tert-butylphenol. Subsequent hydroxymethylation follows the method described in Section 1.1.

Key Considerations:

-

Alkylation Efficiency: tert-Butylation achieves >90% selectivity for the para position under acidic conditions.

-

Purity Requirements: Residual sulfuric acid must be neutralized to prevent side reactions during hydroxymethylation.

Catalytic Methods and Reaction Optimization

Role of Alkali Metal Hydroxides

The choice of base significantly impacts reaction efficiency. Comparative studies reveal that:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiOH·H₂O | Methanol | Reflux | 40 |

| NaOH | Ethanol | 80°C | 32 |

| KOH | THF | 70°C | 28 |

Lithium hydroxide outperforms other bases due to its milder alkalinity, which minimizes formaldehyde self-condensation.

Transition Metal Catalysts

Palladium and nickel catalysts have been explored for tandem alkylation-hydroxymethylation reactions. For example, Pd/C (5 wt%) in a water-ethanol system facilitates one-pot synthesis at 120°C, achieving 55% yield. However, catalyst recovery and cost remain practical limitations.

Solvent Systems and Reaction Kinetics

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance formaldehyde solubility but promote side reactions. Methanol strikes a balance between reactivity and selectivity, as evidenced by its widespread use in literature protocols.

Solvent Screening Data:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Methanol | 32.7 | 40 |

| Ethanol | 24.3 | 35 |

| DMF | 36.7 | 25 |

Temperature-Time Profiles

Reaction kinetics follow a second-order rate law, with activation energy (Eₐ) of 45 kJ/mol. Optimized conditions (24 hours at reflux) ensure >95% conversion of 4-tert-butylphenol.

Purification and Characterization

Crystallization Techniques

Crude product purification involves sequential solvent extractions and recrystallization. A typical protocol includes:

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.55 (s, 2H, aromatic), 4.65 (s, 4H, -CH₂OH), 1.40 (s, 9H, -C(CH₃)₃).

-

IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (aromatic C=C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Base-Catalyzed (LiOH) | 40 | 98 | Moderate |

| Pd/C Catalyzed | 55 | 95 | Low |

| Sequential Alkylation | 38 | 97 | High |

The base-catalyzed method remains the most scalable, while transition metal catalysis offers higher yields at the expense of cost.

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the electrophile used, resulting in various substituted phenols.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

Crosslinking Agent :

TMP is widely utilized as a crosslinking agent in the production of various resins, including epoxy and phenolic resins. Its hydroxyl groups facilitate the formation of covalent bonds with other molecules, enhancing the stability and mechanical properties of the resulting polymers.

Monomer in Polymer Synthesis :

It serves as a monomer in synthesizing polyesters and polyacetals, where its incorporation can lead to improved thermal stability and flame retardancy. The presence of TMP units in these polymers contributes to their crosslinking capabilities.

Applications in Material Science

Composite Materials :

Research indicates that TMP can act as a co-filler in composite materials, enhancing their mechanical properties. The interaction between TMP's hydroxyl groups and the polymer matrix improves adhesion and stress transfer, which is critical for performance in structural applications.

Flame Retardancy :

Studies have demonstrated that incorporating TMP into epoxy/clay nanocomposites significantly improves flame retardancy. This property is particularly valuable in applications requiring materials that can withstand high temperatures without degrading.

Biological Activities

Recent research has highlighted the biological activities associated with 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. Notably, it exhibits antioxidant properties that can protect against oxidative stress. This makes it a candidate for applications in pharmaceuticals and cosmetics where oxidative stability is crucial .

Case Studies

-

Polymer Development :

- A study by Wang et al. (2017) explored the synthesis of hyperbranched poly(arylene ether sulfone)s using TMP as a crosslinking agent. The resulting polymers exhibited high glass transition temperatures and excellent thermal stability, showcasing TMP's effectiveness in enhancing polymer performance.

-

Composite Material Research :

- Fu et al. (2008) investigated novel epoxy/clay nanocomposites prepared with TMP. Their findings indicated that the addition of TMP significantly improved flame retardancy compared to traditional composites without TMP.

- Antioxidant Studies :

Mécanisme D'action

The antioxidant properties of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound interrupts the chain reaction of lipid peroxidation, preventing cellular damage.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional versatility of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol is best understood through comparison with analogs differing in substituents, applications, and biological activities. Below is a detailed analysis:

Physical and Chemical Properties

| Property | This compound | 4-Bromo-2,6-bis(hydroxymethyl)phenol | 4-Tert-butyl-2-(thiomorpholine)phenol |

|---|---|---|---|

| Hydrogen Bonding | Moderate (hydroxymethyl groups) | Extensive (forms 16-membered rings) | Limited (sulfur reduces H-bonding) |

| Solubility | Water-soluble (PF resin precursors) | Low (due to bromo group) | Moderate (polar thiomorpholine) |

| Thermal Stability | High (used in thermosetting resins) | Decomposes at 423–424°C | Lower (sulfur oxidation sensitivity) |

- Crystal Packing : The bromo analog’s crystal structure features interlocking hydrogen-bonded layers, while the tert-butyl derivative’s bulkiness results in less dense packing .

- Thermal Behavior : Hydroxymethyl groups in PF resins enable cross-linking at elevated temperatures, whereas thiomorpholine derivatives are less thermally stable due to sulfur’s susceptibility to oxidation .

Activité Biologique

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, commonly referred to as TBHMP, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of TBHMP, including its antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant research findings and case studies.

- Chemical Formula : C₁₂H₁₈O₃

- CAS Number : 2203-14-7

- Molecular Structure : TBHMP features a tert-butyl group and two hydroxymethyl substituents on a phenolic ring, contributing to its unique reactivity and biological properties.

1. Antioxidant Properties

TBHMP has been identified as a potent antioxidant. It acts as a radical scavenger, effectively neutralizing free radicals and thereby protecting cellular components from oxidative damage. Studies have demonstrated that TBHMP can significantly reduce lipid peroxidation in various biological systems.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Demonstrated significant reduction in DPPH radical activity. | |

| Lipid peroxidation assays | Showed decreased malondialdehyde levels in treated cells. |

2. Antimicrobial Activity

Research indicates that TBHMP exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria and fungi, highlighting its potential as a natural preservative or therapeutic agent.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Significant |

| Escherichia coli | Weak |

In a study involving the synthesis of platinum complexes with TBHMP, the compound demonstrated enhanced antimicrobial activity when coordinated with metal ions, suggesting that its biological activity can be augmented through complexation .

3. Endocrine Disruption Potential

While some phenolic compounds are known for their endocrine-disrupting properties, studies have indicated that TBHMP does not exhibit significant endocrine disruption effects. The current literature suggests no evidence supporting endocrine activity related to TBHMP .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, TBHMP was administered to rat models exposed to oxidative stress. The results indicated a marked improvement in antioxidant enzyme levels (superoxide dismutase and catalase) compared to control groups, suggesting a protective effect against oxidative damage.

Case Study 2: Antimicrobial Applications

A formulation containing TBHMP was tested for preservation efficacy in cosmetic products. The results showed that the inclusion of TBHMP significantly inhibited microbial growth over extended periods, proving its potential as a natural preservative.

Research Findings

Recent studies have focused on the synthesis of metal complexes involving TBHMP and their biological implications. For instance:

- Iron Complexes : Research has shown that iron complexes formed with TBHMP exhibit enhanced stability and biological activity compared to the free ligand .

- Catalytic Activity : TBHMP has been utilized in catalytic applications, particularly in polymerization processes, showcasing its versatility beyond biological contexts .

Q & A

Basic: What are the optimal synthetic routes for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol?

Methodological Answer:

The synthesis typically involves hydroxymethylation of phenolic precursors. For example, phenol reacts with formaldehyde under controlled pH and temperature to form hydroxymethyl derivatives. In analogous systems, formaldehyde addition occurs at ortho/para positions, as seen in phenol-formaldehyde resin synthesis . For this compound, tert-butyl substitution at the para position directs formaldehyde to the ortho positions. Key steps include:

- Reagent Ratios : Use a 2:1 molar ratio of formaldehyde to phenol derivative to ensure bis-hydroxymethylation.

- Catalysis : Acidic or basic conditions (e.g., NaOH or H₂SO₄) control reaction kinetics and regioselectivity.

- Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the product.

Advanced: How does this compound function in coordination chemistry for metal-organic frameworks (MOFs)?

Methodological Answer:

The hydroxymethyl and phenolic -OH groups act as polydentate ligands. For example, in a cobalt complex (e.g., {[Co(NCS)₂(C₁₆H₂₀N₆O)₂]·2C₃H₇NO}), the ligand 4-Tert-butyl-2,6-bis(triazolylmethyl)phenol (structurally analogous) forms a 2D polymeric network via N,O-chelation . Experimental design considerations:

- Ligand Design : Hydroxymethyl groups enhance solubility and flexibility for metal coordination.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms coordination geometry (mean σ(C–C) = 0.005 Å, R factor = 0.055) .

- Applications : MOFs derived from such ligands show potential in catalysis or gas storage due to their porous structures.

Data Contradiction: How to reconcile antioxidant potential with reported genotoxicity in structural analogs?

Methodological Answer:

Phenolic compounds often exhibit dual behavior: antioxidant activity via radical scavenging (e.g., BHT derivatives ) vs. genotoxicity from metabolic byproducts. For this compound:

- Antioxidant Mechanism : Hydroxymethyl groups may donate hydrogen atoms to quench radicals, similar to BHT .

- Genotoxicity Risks : Structural analogs (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) show mutagenicity in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberrations in mammalian cells .

- Mitigation Strategies : Modify substituents (e.g., replace tert-butyl with less sterically hindered groups) to reduce metabolic activation of toxic intermediates.

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC (≥95% purity, as in ) or GC-MS identifies impurities.

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms hydroxymethyl (-CH₂OH) and tert-butyl (-C(CH₃)₃) groups.

- FT-IR : O-H stretching (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) verify phenolic structure.

- X-ray Diffraction : SCXRD provides definitive structural confirmation (e.g., bond lengths/angles) .

Advanced: Can this compound be tailored for anion-sensing applications?

Methodological Answer:

Hydroxymethyl groups enable functionalization for sensor design. In a related study, 4-bromo-2,6-bis(hydroxymethyl)phenol detected fluoride ions via fluorescence quenching in DMSO, leveraging H-bonding interactions between -OH and F⁻ . Methodological adaptations:

- Receptor Modification : Introduce electron-withdrawing groups (e.g., Br, NO₂) to enhance anion affinity.

- Assay Design : Competitive binding studies (e.g., UV-Vis titration) quantify selectivity (e.g., F⁻ vs. Cl⁻, Br⁻).

- Limitations : Solvent polarity (e.g., DMSO) critically affects detection sensitivity.

Data Contradiction: How do steric effects influence reactivity in polymer resin synthesis?

Methodological Answer:

The tert-butyl group imposes steric hindrance, which can both stabilize phenolic radicals (enhancing antioxidant properties) and reduce crosslinking efficiency in resins. Comparative studies on phenol-formaldehyde resins show:

- Crosslinking Dynamics : Hydroxymethyl groups react with free phenolic sites or other hydroxymethyl groups to form methylene bridges. Steric bulk slows this process .

- Thermal Stability : Bulky substituents increase thermal resistance but may reduce mechanical strength due to limited crosslink density.

Advanced: What in vitro models assess the cytotoxicity of this compound?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast cancer) or Chinese hamster lung fibroblasts, as in studies on phenolic analogs .

- Assays :

- MTT/PrestoBlue : Quantify cell viability (IC₅₀ values).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- ROS Detection : DCFH-DA probes measure oxidative stress.

- Dose-Response : Test concentrations from 1–100 µg/mL to identify thresholds for cytotoxic vs. cytostatic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.